Dilevalol - 72487-32-2

Dilevalol

Catalog Number: EVT-459870
CAS Number: 72487-32-2
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,R)-labetalol is a 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide that has 1R,2R-configuration. It is a conjugate base of a dilevalol(1+).
A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS.
Source and Classification

Dilevalol is classified under the category of beta-adrenergic antagonists and is noted for its vasodilatory properties. It is a chiral compound with two stereogenic centers, leading to four possible stereoisomers. The (R,R) configuration is responsible for its pharmacological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of dilevalol involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with precursors such as 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide.
  2. Chiral Resolution: Techniques such as chiral chromatography or enzymatic resolution may be employed to isolate the (R,R)-isomer.
  3. Chemical Modifications: Various chemical reactions, including acylation and reduction, are utilized to achieve the desired stereochemistry and functional groups.

For example, one reported synthesis involves using dicyclocarbodiimide to facilitate coupling reactions that yield the desired product through controlled conditions, ensuring high selectivity for the (R,R)-isomer .

Molecular Structure Analysis

Structure and Data

Dilevalol has a complex molecular structure characterized by:

  • Molecular Formula: C21H31N3O3
  • Molecular Weight: Approximately 373.50 g/mol
  • Structural Features: The molecule contains a benzamide moiety along with hydroxy and amino groups that contribute to its biological activity.

The stereochemical configuration is crucial for its function as a beta-blocker, with specific orientation influencing receptor binding and activity.

Chemical Reactions Analysis

Reactions and Technical Details

Dilevalol can undergo various chemical reactions typical for amines and alcohols:

  1. Acylation: Reacting with acyl chlorides or anhydrides to form amides.
  2. Reduction: Converting ketones or aldehydes present in intermediates to alcohols.
  3. Hydrolysis: Breaking down esters or amides under acidic or basic conditions.

These reactions are essential for modifying the compound during synthesis or in subsequent applications .

Mechanism of Action

Process and Data

Dilevalol exerts its pharmacological effects primarily through:

  1. Beta-Adrenergic Blockade: It inhibits beta-1 adrenergic receptors, reducing heart rate and myocardial contractility.
  2. Beta-2 Agonism: Its action on beta-2 receptors promotes vasodilation, which helps lower blood pressure without significantly affecting peripheral resistance.

The dual activity enhances its therapeutic profile compared to other beta-blockers, allowing for effective management of hypertension while minimizing adverse effects related to peripheral vasoconstriction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a physiological pH range.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Pharmacological Mechanisms of Dilevalol in Hypertension Management

Dual β-Adrenergic Receptor Modulation: Nonselective Antagonism and Selective β₂-Agonist Activity

Dilevalol exerts simultaneous nonselective β-adrenoceptor blockade and selective β₂-adrenoceptor agonism. Preclinical studies reveal it is 4-fold more potent as a nonselective β-antagonist and 7-fold more potent as a β₂-agonist than racemic labetalol, while lacking clinically significant α₁-adrenergic blockade [3] [4]. This dual activity is mediated stereospecifically by the R,R-configuration, which preferentially activates vascular β₂-receptors without stimulating cardiac β₁-receptors [4].

In human coronary arteries, β₂-adrenoceptors mediate vasodilation through cyclic AMP-dependent signaling pathways [8]. Dilevalol’s partial β₂-agonism induces smooth muscle relaxation by activating adenylate cyclase, contrasting with pure β-blockers that reduce vascular compliance. Receptor binding studies demonstrate dilevalol’s 300-1000× greater affinity for β-receptors versus α₁-receptors in human vascular tissue [4].

Table 1: Comparative Receptor Activity Profile of Dilevalol

Receptor TargetActivity TypePotency Relative to LabetalolFunctional Effect
β₁/β₂-adrenoceptorsNonselective antagonist4× increasedReduces cardiac stimulation
β₂-adrenoceptorsSelective partial agonist7× increasedVasodilation
α₁-adrenoceptorsNegligible blockade>300× lower affinityNo significant hypotension

Data derived from [3] [4] [9]

Vasodilatory Pathways: Reduction of Systemic Vascular Resistance via Peripheral Arterial Effects

Dilevalol lowers blood pressure primarily through decreased systemic vascular resistance (SVR) rather than cardiac output suppression. Acute administration (400 mg) reduces SVR by 17% (p<0.001) in hypertensive patients, contrasting with atenolol and metoprolol which increase SVR by 14% (p<0.007) [1]. This vasodilation is mediated via β₂-adrenergic pathways, as confirmed by its inhibition with propranolol and the β₂-selective antagonist ICI 118,551 in preclinical models [4].

Human hemodynamic studies demonstrate arterial selectivity in vasodilatory effects:

  • Brachial artery resistance decreases by 15-22% without flow reduction [10]
  • Carotid hemodynamics remain unaffected, indicating regional specificity [10]
  • Renal vasodilation occurs with preserved glomerular filtration, contrasting with β₁-selective blockers [5]

Molecular studies reveal dilevalol’s vasodilatory mechanism involves endothelial-independent pathways. In isolated human mammary arteries, β₂-agonism activates potassium channels and enhances calcium sequestration in vascular smooth muscle cells, independent of nitric oxide synthase [4] [8].

Table 2: Molecular Pathways in Dilevalol-Mediated Vasodilation

PathwayTissue SiteSignaling MechanismFunctional Output
β₂-adrenoceptor agonismPeripheral arterioles↑ cAMP → PKA activationK⁺ channel opening → hyperpolarization
β₂-adrenoceptor agonismRenal vasculature↓ Ca²⁺ influx → calmodulin inhibitionReduced actin-myosin cross-bridging
Membrane stabilizationVascular smooth muscleNa⁺ channel blockadeAttenuated depolarization-induced vasoconstriction

Data synthesized from [4] [8] [10]

Hemodynamic Profiling: Cardiac Output and Heart Rate Modulation in Preclinical Models

Dilevalol exhibits state-dependent hemodynamic effects that differentiate it from conventional beta-blockers. In spontaneously hypertensive rats (SHR), antihypertensive doses (2.5-50 mg/kg) reduce peripheral resistance by 22-35% while maintaining cardiac output—effects sustained without tolerance development [4]. This contrasts with propranolol, which fails to lower blood pressure in SHR models due to unopposed peripheral vasoconstriction.

Human studies demonstrate condition-specific cardiac modulation:

  • At rest: Cardiac index remains unchanged (±3%) with slight heart rate reduction (4 bpm) [1] [10]
  • During exercise: Cardiac output decreases comparably to propranolol (27%) via β-blockade dominance [10]
  • Left ventricular effects: Promotes hypertrophy regression and improves diastolic compliance in younger hypertensives [3] [5]

Table 3: Hemodynamic Parameters in Hypertensive Patients (Acute Dilevalol vs Cardioselective Beta-Blockers)

ParameterDilevalol 400 mgAtenolol/MetoprololStatistical Significance
Mean Arterial Pressure-14% (p<0.0001)-12% (p<0.002)NS between groups
Systemic Vascular Resistance-17% (p<0.001)+14% (p<0.007)p<0.001
Cardiac Index+3% (NS)-15% (p<0.0001)p<0.01
Heart Rate-5 bpm (p<0.05)-16 bpm (p<0.0001)p<0.006

Data from [1] [3]

The hemodynamic profile arises from competing receptor influences: β₂-mediated vasodilation offsets β₁-blockade at rest, while exercise-induced catecholamine release unmasks β-antagonism. Neurohormonal studies show dilevalol increases plasma norepinephrine by 82% versus 19% with propranolol (p<0.01), reflecting sympathetic activation counterbalancing peripheral vasodilation [10]. This autonomic interplay enables blood pressure reduction without compensatory tachycardia—a distinctive advantage over pure vasodilators.

Properties

CAS Number

72487-32-2

Product Name

Dilevalol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Synonyms

AH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.